methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Used in the development of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of metabolic pathways, ultimately resulting in the death of microbial cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antifungal properties.
Triazole derivatives: Widely used as antifungal agents.
Oxazolidinone derivatives: Known for their antibacterial activity
Uniqueness
Methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific structure, which combines the thiadiazole ring with a phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
714224-89-2 |
---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H11N3O3S/c1-16-11(15)12-10-14-13-9(18-10)7-17-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15) |
InChI Key |
QYWMHMRJXNSHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.